
3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
作用机制
3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide acts as a selective antagonist of the NMDA receptor by binding to the receptor's ion channel and preventing the influx of calcium ions into the neuron. This blockade of the NMDA receptor results in the inhibition of long-term potentiation (LTP), a process that is critical for the formation of new memories. This compound has also been shown to block the development of central sensitization, a process that contributes to the development of chronic pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of LTP, the prevention of central sensitization, and the reduction of excitotoxicity in the brain. It has also been shown to have anticonvulsant effects and to protect against ischemic brain injury.
实验室实验的优点和局限性
One of the main advantages of using 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide in lab experiments is its selectivity for the NMDA receptor, which allows for more precise manipulation of this receptor compared to other non-selective antagonists. However, this compound has some limitations, including its relatively low potency and the fact that it only blocks a subset of NMDA receptors.
未来方向
There are several future directions for research on 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide, including the development of more potent and selective NMDA receptor antagonists, the investigation of the role of the NMDA receptor in other physiological and pathological conditions, and the exploration of the potential therapeutic applications of NMDA receptor antagonists in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and other NMDA receptor antagonists.
合成方法
The synthesis of 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide involves several steps, including the reaction of cyclopentylmagnesium bromide with 1-methyl-4-piperidone, followed by the addition of propanoyl chloride to form this compound. The purity of this compound can be improved by recrystallization from ethanol.
科学研究应用
3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the role of the NMDA receptor in various physiological and pathological conditions, such as synaptic plasticity, learning and memory, pain perception, and neurodegenerative disorders. This compound has also been used to investigate the mechanisms of action of other drugs that target the NMDA receptor, such as ketamine and memantine.
属性
IUPAC Name |
3-cyclopentyl-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-16-10-8-13(9-11-16)15-14(17)7-6-12-4-2-3-5-12/h12-13H,2-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRQMPOZEVIUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide}](/img/structure/B5236841.png)
![N-({4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5236860.png)
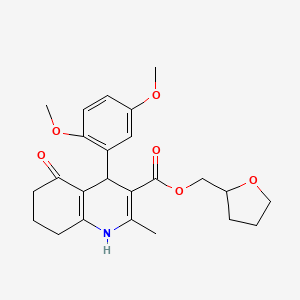
![4-({1-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5236877.png)
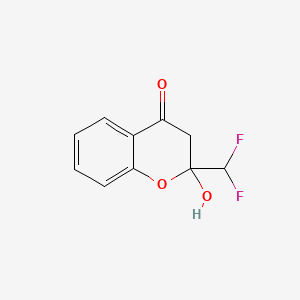
![4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5236882.png)
![3-[(2-bromo-4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5236893.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5236905.png)
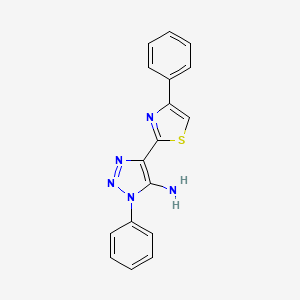
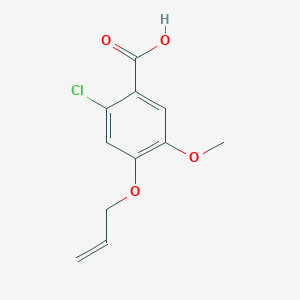
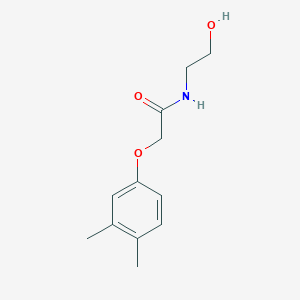
![1-{[1-({6-[butyl(methyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5236925.png)
![6-(4-fluorobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5236929.png)
![N-[2-(4-methylphenyl)-1-(1-naphthylamino)-2-oxoethyl]-2-furamide](/img/structure/B5236936.png)